1-(5-Chloro-6-methylbenzo[d]oxazol-2-yl)azetidine-3-carboxylic acid
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Overview
Description
1-(5-Chloro-6-methylbenzo[d]oxazol-2-yl)azetidine-3-carboxylic acid is a chemical compound with the molecular formula C12H11ClN2O3. It is a derivative of benzoxazole, a heterocyclic compound known for its diverse biological activities.
Mechanism of Action
Target of Action
Benzoxazole derivatives, a class of compounds to which this molecule belongs, have been reported to exhibit a wide spectrum of pharmacological activities . They have been found to interact with various biological targets, including bacterial and fungal strains , and cancer cells .
Mode of Action
Benzoxazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target . For instance, some benzoxazole derivatives have been found to inhibit the growth of bacteria and fungi by interfering with essential cellular processes .
Biochemical Pathways
Benzoxazole derivatives have been reported to affect a variety of biochemical pathways, including those involved in bacterial and fungal growth, as well as cancer cell proliferation .
Pharmacokinetics
The compound’s molecular weight (26668) and its storage temperature (refrigerated) suggest that it may have certain pharmacokinetic properties that affect its bioavailability .
Result of Action
Benzoxazole derivatives have been reported to exhibit antimicrobial and anticancer activities, suggesting that they may have similar effects .
Action Environment
Factors such as temperature, ph, and the presence of other substances could potentially affect the compound’s action .
Preparation Methods
The synthesis of 1-(5-Chloro-6-methylbenzo[d]oxazol-2-yl)azetidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-chloro-6-methylbenzoxazole with azetidine-3-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents like methanol or ethanol to facilitate the cyclization process .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
1-(5-Chloro-6-methylbenzo[d]oxazol-2-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-(5-Chloro-6-methylbenzo[d]oxazol-2-yl)azetidine-3-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
1-(5-Chloro-6-methylbenzo[d]oxazol-2-yl)azetidine-3-carboxylic acid can be compared with other benzoxazole derivatives, such as:
5,6-Dimethylbenzo[d]oxazol-2(3H)-one: Known for its antimicrobial properties.
2-Benzoxazolemethanol, 5-chloro-: Another derivative with potential biological activities.
What sets this compound apart is its unique azetidine-3-carboxylic acid moiety, which may contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
1-(5-chloro-6-methyl-1,3-benzoxazol-2-yl)azetidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-6-2-10-9(3-8(6)13)14-12(18-10)15-4-7(5-15)11(16)17/h2-3,7H,4-5H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCKBUQPKLTQGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)N=C(O2)N3CC(C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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